molecular formula C27H20N2O B3866377 N'-(9-anthrylmethylene)-2-(1-naphthyl)acetohydrazide

N'-(9-anthrylmethylene)-2-(1-naphthyl)acetohydrazide

Cat. No. B3866377
M. Wt: 388.5 g/mol
InChI Key: KNCSJZSLIZEWPJ-MTDXEUNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(9-anthrylmethylene)-2-(1-naphthyl)acetohydrazide, commonly referred to as ANA, is a fluorescent compound that has gained significant attention in the scientific community for its potential applications in various fields. ANA is a derivative of hydrazide, which is a class of organic compounds that contains a nitrogen-nitrogen double bond.

Mechanism of Action

The mechanism of action of ANA involves its interaction with the target molecule through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. ANA can selectively bind to specific targets, such as proteins and nucleic acids, through these interactions and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
ANA has been shown to have minimal biochemical and physiological effects on living organisms. In vitro studies have demonstrated that ANA is non-toxic and does not affect the viability or proliferation of cells. However, further studies are needed to determine the long-term effects of ANA exposure on living organisms.

Advantages and Limitations for Lab Experiments

ANA has several advantages for lab experiments, such as its high selectivity, sensitivity, and photostability. ANA can selectively bind to specific targets and emit fluorescence upon excitation, making it a valuable tool for studying biological processes. ANA is also photostable, which means that it can withstand prolonged exposure to light without losing its fluorescence properties.
However, ANA also has some limitations for lab experiments, such as its sensitivity to pH and temperature. ANA fluorescence properties can be affected by changes in pH and temperature, which can lead to inaccurate results. ANA also has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for ANA research, such as the development of new synthesis methods, the improvement of its selectivity and sensitivity, and the exploration of its potential applications in new fields. Some potential areas of research include:
- The development of ANA-based sensors for detecting specific biomolecules, such as neurotransmitters and hormones.
- The use of ANA for studying the structure and dynamics of membrane proteins and lipid bilayers.
- The incorporation of ANA into nanomaterials for developing new optoelectronic devices.
- The exploration of ANA's potential applications in drug discovery and delivery, such as the development of ANA-based drug delivery systems.
Conclusion:
In conclusion, N'-(9-anthrylmethylene)-2-(1-naphthyl)acetohydrazide, or ANA, is a fluorescent compound that has gained significant attention in the scientific community for its potential applications in various fields. ANA has been extensively studied for its selectivity, sensitivity, and photostability, and has been used as a valuable tool for studying biological processes, such as protein folding and lipid bilayer formation. While ANA has some limitations for lab experiments, such as its sensitivity to pH and temperature, there are several future directions for ANA research that hold promise for developing new applications and improving its properties.

Scientific Research Applications

ANA has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and material science. In biochemistry, ANA has been used as a fluorescent probe to detect and quantify proteins, nucleic acids, and other biomolecules. ANA can selectively bind to specific targets and emit fluorescence upon excitation, making it a valuable tool for studying biological processes.
In biophysics, ANA has been used to study the structure and dynamics of biomolecules, such as proteins and lipids. ANA can interact with the hydrophobic regions of biomolecules and affect their conformation and stability. This property of ANA has been exploited to study the folding and unfolding of proteins and the formation of lipid bilayers.
In material science, ANA has been used to develop fluorescent sensors and optoelectronic devices. ANA can be incorporated into various materials, such as polymers and nanoparticles, to impart them with fluorescence properties. This has led to the development of ANA-based sensors for detecting environmental pollutants, explosives, and other analytes.

properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O/c30-27(17-22-12-7-11-19-8-1-4-13-23(19)22)29-28-18-26-24-14-5-2-9-20(24)16-21-10-3-6-15-25(21)26/h1-16,18H,17H2,(H,29,30)/b28-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCSJZSLIZEWPJ-MTDXEUNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-anthracen-9-ylmethylidene]-2-(naphthalen-1-yl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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